Head-to-Head Superior Acceptability of Distalgesic (DI-Antalvic) Versus Codeine/Paracetamol in Osteoarthritis
In a double-blind randomized parallel-group trial in 141 osteoarthritis patients, DI-Antalvic (dextropropoxyphene 30 mg + paracetamol 400 mg per capsule, 6 capsules/day) demonstrated significantly superior acceptability compared to Efferalgan-Codeine (codeine 30 mg + paracetamol 500 mg per tablet, 6 tablets/day). The overall failure rate (defined as patient-assessed acceptability failure or dropout due to adverse effects) was 29% for DI-Antalvic versus 53% for Efferalgan-Codeine, a statistically significant difference (P = 0.005). Analgesic efficacy was similar between the two treatments [1].
| Evidence Dimension | Treatment failure rate (acceptability composite endpoint) |
|---|---|
| Target Compound Data | Distalgesic (DI-Antalvic): 29% failure rate |
| Comparator Or Baseline | Efferalgan-Codeine (codeine 30 mg + paracetamol 500 mg): 53% failure rate |
| Quantified Difference | Absolute risk reduction 24 percentage points; P = 0.005 |
| Conditions | Double-blind randomized parallel-group trial; 141 outpatients with active osteoarthritis of knee or hip; 7-day treatment at 6 capsules/tablets per day |
Why This Matters
This direct evidence of 24% absolute reduction in treatment failure versus codeine/paracetamol provides a clear, quantitative basis for preferring Distalgesic in osteoarthritis patients where tolerability-driven compliance is a key procurement criterion.
- [1] Boissier C, et al. Acceptability and efficacy of two associations of paracetamol with a central analgesic (dextropropoxyphene or codeine): comparison in osteoarthritis. J Clin Pharmacol. 1992;32(11):990–995. DOI: 10.1002/j.1552-4604.1992.tb03800.x. View Source
